molecular formula C22H16O6 B13448640 7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B13448640
M. Wt: 376.4 g/mol
InChI Key: WCLSYFJYSFRYOJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate typically involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate. This reaction yields 5-hydroxy-2-(2-nitroethenyl)phenol, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones .

Scientific Research Applications

5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate involves its interaction with various molecular targets, including enzymes and receptors. It is known to bind to estrogen receptors, thereby modulating gene expression and cellular responses. The compound also affects oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile
  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile

Uniqueness

Compared to similar compounds, 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxochroman-7-yl Benzoate exhibits unique structural features that enhance its biological activity and stability. Its additional hydroxyl and benzoate groups contribute to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] benzoate

InChI

InChI=1S/C22H16O6/c23-15-8-6-13(7-9-15)19-12-18(25)21-17(24)10-16(11-20(21)28-19)27-22(26)14-4-2-1-3-5-14/h1-11,19,23-24H,12H2

InChI Key

WCLSYFJYSFRYOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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